molecular formula C16H17ClS B14661806 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene CAS No. 51317-75-0

1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene

Cat. No.: B14661806
CAS No.: 51317-75-0
M. Wt: 276.8 g/mol
InChI Key: UNLBNTKYPBMURZ-UHFFFAOYSA-N
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Description

1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene is an organic compound characterized by its unique structure, which includes a chlorinated benzene ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene typically involves the chlorination of 4-methylbenzyl sulfide. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the benzene ring. Common reagents used in this synthesis include thionyl chloride and sulfur-containing compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the chlorinated benzene ring to a more reduced form.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives .

Scientific Research Applications

1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorinated benzene ring can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 1-chloro-4-[(methylsulfonyl)methyl]benzene
  • 1-{CHLORO[BIS(4-METHYLPHENYL)]METHYL}-4-METHYLBENZENE

Comparison: 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene is unique due to its specific structural features, such as the presence of both a chlorinated benzene ring and a sulfanyl group.

Properties

CAS No.

51317-75-0

Molecular Formula

C16H17ClS

Molecular Weight

276.8 g/mol

IUPAC Name

1-[[chloro-(4-methylphenyl)methyl]sulfanylmethyl]-4-methylbenzene

InChI

InChI=1S/C16H17ClS/c1-12-3-7-14(8-4-12)11-18-16(17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3

InChI Key

UNLBNTKYPBMURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C)Cl

Origin of Product

United States

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